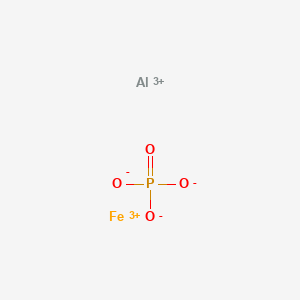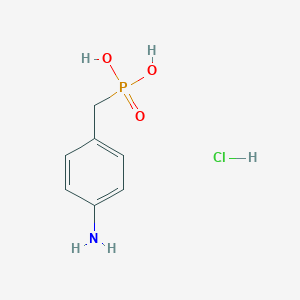
(5β,7α)-7-Hydroxy-3-oxo-chol-1-en-24-oic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5β,7α)-7-Hydroxy-3-oxo-chol-1-en-24-oic Acid Methyl Ester is a complex organic compound that belongs to the class of steroids It is characterized by its unique structure, which includes a hydroxyl group at the 7th position, a keto group at the 3rd position, and a double bond between the 1st and 2nd carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5β,7α)-7-Hydroxy-3-oxo-chol-1-en-24-oic Acid Methyl Ester typically involves multiple steps, starting from readily available steroid precursors. One common approach is the selective oxidation of the 3-hydroxy group to a keto group, followed by the introduction of the hydroxyl group at the 7th position through a hydroxylation reaction. The double bond between the 1st and 2nd carbon atoms can be introduced via dehydrogenation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and reagents to facilitate the selective transformations required for the synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 7th position, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the keto group at the 3rd position back to a hydroxyl group.
Substitution: The hydroxyl group at the 7th position can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 7th position can yield 7-keto derivatives, while reduction of the keto group at the 3rd position can produce 3-hydroxy derivatives.
Scientific Research Applications
(5β,7α)-7-Hydroxy-3-oxo-chol-1-en-24-oic Acid Methyl Ester has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various steroidal compounds.
Biology: The compound is used in studies related to steroid metabolism and function.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active steroids.
Industry: The compound can be used in the production of steroid-based pharmaceuticals and other related products.
Mechanism of Action
The mechanism of action of (5β,7α)-7-Hydroxy-3-oxo-chol-1-en-24-oic Acid Methyl Ester involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular functions, contributing to its biological effects.
Comparison with Similar Compounds
Cholesterol: A structurally related compound with a hydroxyl group at the 3rd position and a double bond between the 5th and 6th carbon atoms.
Dehydroepiandrosterone (DHEA): Another steroid with a keto group at the 17th position and a double bond between the 5th and 6th carbon atoms.
Testosterone: A steroid with a hydroxyl group at the 17th position and a double bond between the 4th and 5th carbon atoms.
Uniqueness: (5β,7α)-7-Hydroxy-3-oxo-chol-1-en-24-oic Acid Methyl Ester is unique due to its specific functional groups and structural configuration, which confer distinct biological and chemical properties. Its hydroxyl group at the 7th position and the keto group at the 3rd position differentiate it from other similar steroids, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
99598-06-8 |
|---|---|
Molecular Formula |
C₂₅H₃₈O₄ |
Molecular Weight |
402.57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







